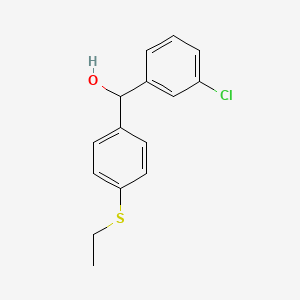
(3-Chlorophenyl)(4-(ethylthio)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4’-(ethylthio)benzhydrol: is an organic compound with the molecular formula C15H15ClOS It is characterized by the presence of a chloro group, an ethylthio group, and a benzhydrol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4’-(ethylthio)benzhydrol typically involves the reaction of 3-chlorobenzaldehyde with ethylthiol in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of 3-Chloro-4’-(ethylthio)benzhydrol may involve more efficient and scalable methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Automated Reactors: Use of automated reactors to precisely control reaction conditions and optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-4’-(ethylthio)benzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 4’-(ethylthio)benzhydrol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 4’-(ethylthio)benzhydrol.
Substitution: Various substituted benzhydrol derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4’-(ethylthio)benzhydrol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4’-(ethylthio)benzhydrol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
3-Chloro-4’-(methylthio)benzhydrol: Similar structure but with a methylthio group instead of an ethylthio group.
4’-(Ethylthio)benzhydrol: Lacks the chloro group, affecting its reactivity and properties.
3-Chloro-4’-(ethylthio)benzophenone: Contains a carbonyl group, leading to different chemical behavior.
Uniqueness: 3-Chloro-4’-(ethylthio)benzhydrol is unique due to the presence of both chloro and ethylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H15ClOS |
|---|---|
Peso molecular |
278.8 g/mol |
Nombre IUPAC |
(3-chlorophenyl)-(4-ethylsulfanylphenyl)methanol |
InChI |
InChI=1S/C15H15ClOS/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10,15,17H,2H2,1H3 |
Clave InChI |
XSOOEIXUUUIWDL-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O |
SMILES canónico |
CCSC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-[(3-methylphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1635065.png)
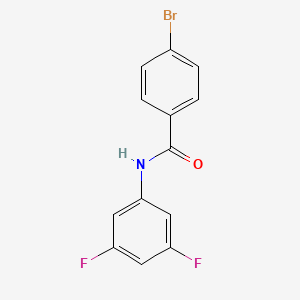
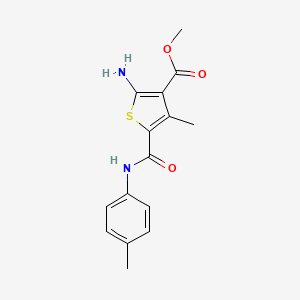

![ethyl 7-oxo-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1635087.png)

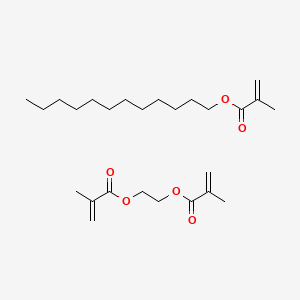

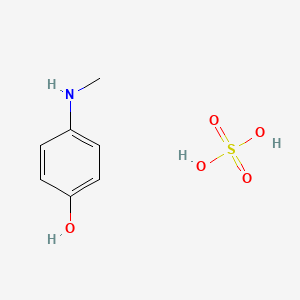
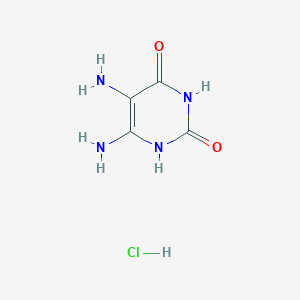
![4-Chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B1635101.png)
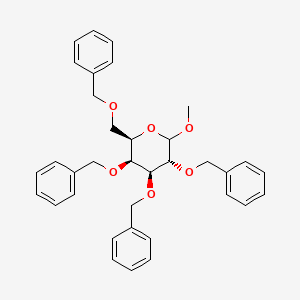
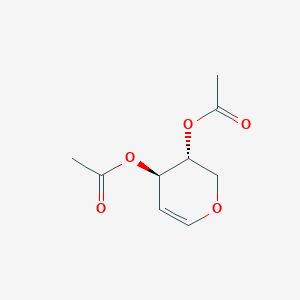
![4-[(3R,6S)-3,6-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1635127.png)
